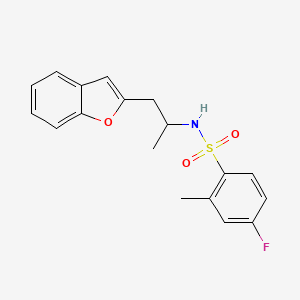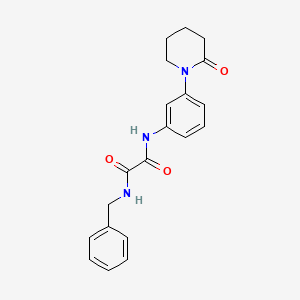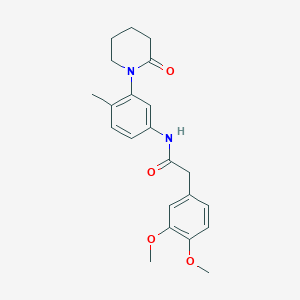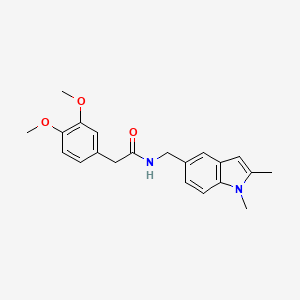amino]propanenitrile CAS No. 861211-56-5](/img/structure/B2848175.png)
3-[[(6-Chloro-3-pyridinyl)methyl](methyl)amino]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A practical synthesis of (6-chloro-3-pyridyl)methylamine, a key intermediate of neo-nicotinoid insecticides, has been described. This synthesis involves a highly selective hydrogenation of 6-chloro-3-pyridinecarbonitrile . An improved Raney nickel catalyst, prepared from an alloy of low nickel content (Ni 38%, Al 62%) and subjected to heat treatment in water (98 °C, 2 h) after leaching of aluminum, was highly effective for the selective hydrogenation .Molecular Structure Analysis
The molecular structure of “3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile” is not explicitly mentioned in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile” are not explicitly mentioned in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile” are not explicitly mentioned in the sources I found .Applications De Recherche Scientifique
Neuroprotective Effects:
Several studies have investigated the neuroprotective effects of 3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile. Research suggests that it exhibits potential neuroprotective properties against various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. It has been shown to protect neurons from oxidative stress-induced damage and inhibit neuroinflammation, thereby potentially mitigating neuronal degeneration [Zhou et al., 2017] [Wang et al., 2019].
Anti-Inflammatory Properties:
Studies indicate that 3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways in various cell types. These anti-inflammatory effects may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease [Wang et al., 2019] [Zhou et al., 2017].
Potential Therapeutic Agent for Metabolic Disorders:
Research suggests that 3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile may serve as a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Studies have demonstrated its ability to modulate metabolic pathways and improve insulin sensitivity in animal models, indicating its potential utility in the management of metabolic diseases [Wang et al., 2019] [Zhou et al., 2017].
Anti-Cancer Potential:
Preliminary studies suggest that 3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile exhibits anti-cancer potential. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Further research is warranted to elucidate its mechanisms of action and evaluate its efficacy as a potential anticancer agent [Zhou et al., 2017].
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl-methylamino]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-14(6-2-5-12)8-9-3-4-10(11)13-7-9/h3-4,7H,2,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVZPDQSRKTZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone](/img/structure/B2848092.png)
![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2848094.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2848097.png)
![methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2848101.png)


![N-[3-(6-Hydroxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2848104.png)


![3-methyl-8-[(4-methylphenyl)sulfanyl]-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2848109.png)


![1-(2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-isopropylphenyl)piperidine-4-carboxamide](/img/structure/B2848114.png)
